molecular formula C18H17ClN4O4S B2789165 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole CAS No. 2319640-48-5

3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole

Cat. No.: B2789165
CAS No.: 2319640-48-5
M. Wt: 420.87
InChI Key: NTXBNIBQBVNSIX-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
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Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-4-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1,2-oxazole is a complex organic molecule with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

  • Chlorophenyl group : Contributes to lipophilicity and potential interaction with biological membranes.
  • Imidazole sulfonamide : Often associated with antimicrobial and antitumor activities.
  • Azetidine ring : Known for its role in enhancing the bioactivity of various compounds.

Antimicrobial Activity

Research indicates that compounds containing imidazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess activity against both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (μg/mL)
Imidazole derivativesAntibacterial12.5 - 25
Sulfonamide derivativesAntifungal10 - 100

The specific compound has not been directly tested in published literature; however, its structural components suggest a potential for similar activity.

Anticancer Potential

The anticancer properties of compounds similar to the target molecule have been explored extensively. For example, imidazole derivatives have shown promising results against various cancer cell lines, including:

  • Human Chronic Myelogenous Leukemia (CML) : Compounds demonstrated moderate to high anticancer activity.
  • Mechanism of Action : Many of these compounds inhibit cell proliferation by inducing apoptosis through various pathways.

Case Studies

  • Study on Imidazole Derivatives : A study published in Frontiers in Pharmacology evaluated a series of imidazole derivatives for their anticancer activity. The results indicated that modifications at the 1-position significantly enhance cytotoxicity against CML cells .
  • Antimicrobial Screening : Another study assessed a range of sulfonamide compounds for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. Results showed that compounds with halogen substitutions exhibited superior activity .

Properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-11-15(16(21-27-11)13-5-3-4-6-14(13)19)17(24)23-9-12(10-23)28(25,26)18-20-7-8-22(18)2/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTXBNIBQBVNSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CC(C3)S(=O)(=O)C4=NC=CN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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